molecular formula C25H16O5 B11136500 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl benzoate

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl benzoate

Cat. No.: B11136500
M. Wt: 396.4 g/mol
InChI Key: WVGZHJZZMIGWRE-QRVIBDJDSA-N
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Description

    2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl benzoate: is a mouthful, but its structure reveals its intriguing properties. Let’s break it down:

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions due to its functional groups.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it a valuable synthetic target for understanding reactivity and aromatic systems.

      Biology: It could serve as a fluorescent probe due to its conjugated system.

      Medicine: Research may explore its potential as an anti-inflammatory or antioxidant agent.

      Industry: Its derivatives might find applications in materials science or organic electronics.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with cellular targets.
    • Further studies are needed to elucidate specific pathways and molecular targets.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C25H16O5

    Molecular Weight

    396.4 g/mol

    IUPAC Name

    [(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl] benzoate

    InChI

    InChI=1S/C25H16O5/c26-24-20-11-10-19(29-25(27)17-6-2-1-3-7-17)14-22(20)30-23(24)13-16-12-18-8-4-5-9-21(18)28-15-16/h1-14H,15H2/b23-13-

    InChI Key

    WVGZHJZZMIGWRE-QRVIBDJDSA-N

    Isomeric SMILES

    C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5

    Canonical SMILES

    C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5

    Origin of Product

    United States

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